2-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Description
Scientific Research Applications
Antitumor Agents : A study by Yoshida et al. (2005) focused on the synthesis and biological evaluation of benzothiazole derivatives, including compounds similar to the one , as potent antitumor agents. This research highlights the potential of such compounds in cancer treatment.
Intermolecular Interactions : Research by Saeed et al. (2020) delved into the intermolecular interactions in antipyrine-like derivatives. They synthesized and analyzed similar compounds, providing insights into their structural and interaction properties, which are essential for understanding their biological activity.
Heterocyclic Compounds Synthesis : The synthesis of heterocyclic compounds is another area of study. For instance, Plescia et al. (1979) explored the preparation of pyrazolo[3,4-c][1,5]benzodiazocin-10(11H)one derivatives, a process that is relevant to the synthesis of compounds like 2-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide.
Cytotoxic Heterocyclic Compounds : Mansour et al. (2020) Mansour et al. (2020) discussed the use of propenone derivatives in synthesizing new cytotoxic heterocyclic compounds. This research contributes to understanding the potential medical applications of such compounds.
Thiophenylhydrazonoacetates in Heterocyclic Synthesis : The work by Mohareb et al. (2004) on thiophenylhydrazonoacetates in heterocyclic synthesis is relevant to understanding the synthesis pathways that can lead to compounds like this compound.
Properties
IUPAC Name |
2-chloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O3S/c19-15-4-2-1-3-13(15)18(24)20-17-14-9-27-10-16(14)21-22(17)11-5-7-12(8-6-11)23(25)26/h1-8H,9-10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWFPLBJIPMTPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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